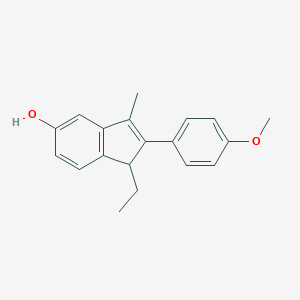

5-(Naphthalen-2-yl)-1,3-oxazole

Overview

Description

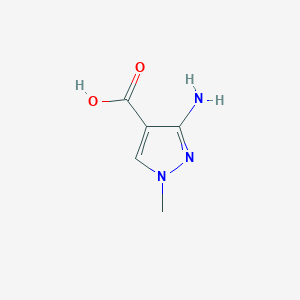

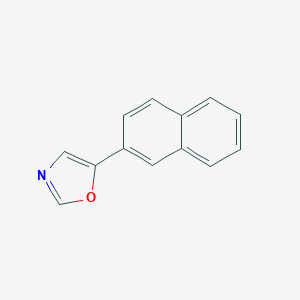

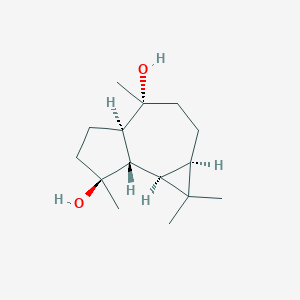

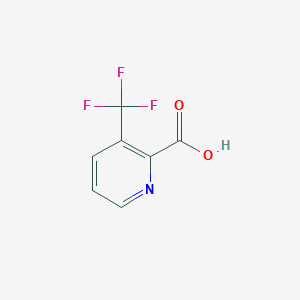

5-Naphthalen-2-yl-oxazole is a heterocyclic compound that features an oxazole ring fused with a naphthalene moiety

Mechanism of Action

Target of Action

The primary target of 5-(Naphthalen-2-yl)-1,3-oxazole is Arachidonate 5-lipoxygenase (5-LOX) . This enzyme catalyzes the first step in leukotriene biosynthesis and plays a significant role in inflammatory processes . It’s also known to have a chelating attribute with pharmacological targets .

Mode of Action

It’s suggested that the compound may interact with its target, 5-lox, leading to changes in the enzyme’s activity . This interaction could potentially alter the production of leukotrienes, thereby influencing inflammatory processes .

Biochemical Pathways

The compound’s interaction with 5-LOX affects the leukotriene biosynthesis pathway . Leukotrienes are lipid mediators of inflammation, and their production is increased in response to inflammatory stimuli. By interacting with 5-LOX, this compound could potentially modulate this pathway, affecting downstream effects related to inflammation .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential modulation of the leukotriene biosynthesis pathway . By interacting with 5-LOX, the compound could influence the production of leukotrienes, potentially leading to altered inflammatory responses .

Biochemical Analysis

Biochemical Properties

Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal . These properties suggest that 5-(Naphthalen-2-yl)-1,3-oxazole may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified .

Cellular Effects

Given the biological activities of naphthalene derivatives, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported yet .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Naphthalen-2-yl-oxazole involves the reaction of naphthols with amines using TEMPO as the oxygen source. This method is known for its outstanding functional group tolerance and efficiency . Another approach is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) and aldehydes under basic conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of 5-Naphthalen-2-yl-oxazole typically involves large-scale application of the aforementioned synthetic routes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-2-yl-oxazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and oxazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro-oxazole derivatives.

Scientific Research Applications

5-Naphthalen-2-yl-oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Benzoxazole: Similar in structure but contains a benzene ring fused with an oxazole ring.

Isoxazole: Contains an oxygen and nitrogen atom at different positions compared to oxazole.

Oxadiazole: Features two nitrogen atoms in the five-membered ring.

Uniqueness

5-Naphthalen-2-yl-oxazole is unique due to its specific fusion of the naphthalene and oxazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name |

5-naphthalen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGCSVOKHFBQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460853 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143659-20-5 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B126045.png)